3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18227595
InChI: InChI=1S/C13H16F3NO/c14-13(15,16)18-12-5-1-3-10(8-12)7-11-4-2-6-17-9-11/h1,3,5,8,11,17H,2,4,6-7,9H2
SMILES:
Molecular Formula: C13H16F3NO
Molecular Weight: 259.27 g/mol

3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine

CAS No.:

Cat. No.: VC18227595

Molecular Formula: C13H16F3NO

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine -

Specification

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
IUPAC Name 3-[[3-(trifluoromethoxy)phenyl]methyl]piperidine
Standard InChI InChI=1S/C13H16F3NO/c14-13(15,16)18-12-5-1-3-10(8-12)7-11-4-2-6-17-9-11/h1,3,5,8,11,17H,2,4,6-7,9H2
Standard InChI Key KVQPXYQZDDBLRP-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)CC2=CC(=CC=C2)OC(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine is C₁₃H₁₆F₃NO, with a molecular weight of 259.27 g/mol. Its IUPAC name derives from the piperidine backbone substituted at the third position by a benzyl group containing a trifluoromethoxy moiety. Key identifiers include:

PropertyValue
IUPAC Name3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine
SMILESC1CCN(CC1)CC2=CC(=CC(=C2)OC(F)(F)F)C
InChIInChI=1S/C13H16F3NO/c14-13(15,16)18-11-6-4-5-10(9-11)8-12-7-2-1-3-17-12/h4-6,9,12,17H,1-3,7-8H2
XLogP33.2 (estimated)

The trifluoromethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the piperidine ring enables interactions with biological targets .

Stereochemical Considerations

Piperidine derivatives often exhibit stereochemical diversity, influencing pharmacological activity. While the exact stereochemistry of 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine is unspecified in available literature, enantiomeric forms of related compounds (e.g., L-733,060 vs. L-733,061) demonstrate distinct NK1 receptor binding affinities .

Synthesis and Chemical Reactivity

Synthetic Pathways

Though no direct synthesis reports exist for this compound, analogous piperidine derivatives are typically synthesized via:

  • Nucleophilic Substitution: Reaction of 3-(trifluoromethoxy)benzyl chloride with piperidine under basic conditions (e.g., K₂CO₃ or NaOH) .

  • Reductive Amination: Condensation of 3-(trifluoromethoxy)benzaldehyde with piperidine followed by reduction using NaBH₄ or H₂/Pd-C.

A generalized reaction scheme is:

3-(Trifluoromethoxy)benzyl chloride+PiperidineBase3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine+HCl\text{3-(Trifluoromethoxy)benzyl chloride} + \text{Piperidine} \xrightarrow{\text{Base}} \text{3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine} + \text{HCl}

Reactivity Profile

  • Oxidation: The benzylic position is susceptible to oxidation, forming ketone derivatives.

  • N-Functionalization: The piperidine nitrogen can undergo alkylation or acylation to generate quaternary ammonium salts or amides.

  • Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethoxy group directs electrophiles to the ortho and para positions of the benzene ring.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.2, indicating moderate lipophilicity suitable for CNS penetration.

  • Aqueous Solubility: Limited solubility in water (~0.1 mg/mL), necessitating formulation enhancements for oral bioavailability.

Metabolic Stability

The trifluoromethoxy group is metabolically resistant to oxidative degradation, potentially prolonging half-life compared to methoxy analogs. Piperidine N-demethylation is a likely metabolic pathway.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop enantioselective routes to isolate bioactive stereoisomers.

  • Target Validation: Screen against NK1, COX, and TRP targets to confirm mechanistic hypotheses.

  • ADME Studies: Assess bioavailability, brain penetration, and metabolite profiles.

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